molecular formula C22H19ClFN3O3 B11060522 1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione

Cat. No.: B11060522
M. Wt: 427.9 g/mol
InChI Key: SBACJMVVWOJYLO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione is a complex organic compound characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a piperidinyl group attached to a pyrrole-2,5-dione core

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrole-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve the use of chlorobenzene derivatives and coupling reactions.

    Attachment of the fluorophenyl group: This can be done using fluorobenzene derivatives and suitable coupling agents.

    Incorporation of the piperidinyl group: This step may involve the use of piperidine derivatives and amide bond formation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and fluorophenyl groups, using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific target and context.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione can be compared with similar compounds, such as:

    1-(4-chlorophenyl)-2-(4-fluorophenyl)ethanone: This compound shares the chlorophenyl and fluorophenyl groups but differs in the core structure and functional groups.

    1-(4-chlorophenyl)-4-[({[(4-fluorophenyl)methylene]amino}oxy)carbonyl]-5-(trifluoromethyl)-1H-pyrazole: This compound has a similar substitution pattern but features a pyrazole core instead of a pyrrole-2,5-dione core.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19ClFN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]pyrrole-2,5-dione

InChI

InChI=1S/C22H19ClFN3O3/c23-15-3-7-18(8-4-15)27-20(28)13-19(22(27)30)25-17-9-11-26(12-10-17)21(29)14-1-5-16(24)6-2-14/h1-8,13,17,25H,9-12H2

InChI Key

SBACJMVVWOJYLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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